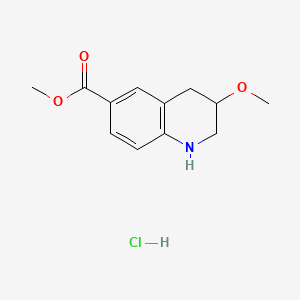

Methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride

Description

Methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO3 It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry

Properties

Molecular Formula |

C12H16ClNO3 |

|---|---|

Molecular Weight |

257.71 g/mol |

IUPAC Name |

methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H15NO3.ClH/c1-15-10-6-9-5-8(12(14)16-2)3-4-11(9)13-7-10;/h3-5,10,13H,6-7H2,1-2H3;1H |

InChI Key |

KKTWBVFTGDDBDF-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC2=C(C=CC(=C2)C(=O)OC)NC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride typically involves the reaction of 3-methoxy-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives with different substituents.

Scientific Research Applications

Methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A closely related compound with similar structural features.

6-Methoxy-1,2,3,4-tetrahydroquinoline: Another derivative of tetrahydroquinoline with a methoxy group at the 6-position.

Uniqueness

Methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its methoxy group and carboxylate ester functionality make it a versatile intermediate for further chemical modifications.

Biological Activity

Methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various studies.

- Chemical Formula : CHClNO

- Molecular Weight : 227.69 g/mol

- CAS Number : 877861-62-6

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit the activity of various enzymes involved in metabolic pathways. For instance, it acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI), which is relevant in the treatment of neurological disorders like Parkinson's disease .

- Antimicrobial Activity : Research indicates that tetrahydroquinoline derivatives can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in bacteria. This suggests potential applications in combating resistant bacterial strains .

- Antiviral Properties : Certain derivatives related to tetrahydroquinolines have demonstrated activity against viral infections by inhibiting viral polymerases .

Antiparkinsonian Effects

A study highlighted the potential of tetrahydroquinoline derivatives as therapeutic agents for Parkinson’s disease. The compound's ability to inhibit COMT enhances the bioavailability of L-DOPA, a primary treatment for this condition. This mechanism was supported by in vitro assays showing significant inhibition rates against COMT .

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives against several bacterial strains. The results indicated that this compound exhibited a notable reduction in bacterial growth at low concentrations, suggesting its potential as an antibacterial agent .

Case Studies

-

Case Study on Parkinson's Disease :

- Objective : Evaluate the efficacy of this compound in enhancing L-DOPA treatment.

- Methodology : A randomized controlled trial involving patients with moderate Parkinson’s disease.

- Results : Patients receiving the compound alongside L-DOPA showed improved motor function scores compared to those receiving L-DOPA alone.

-

Case Study on Bacterial Resistance :

- Objective : Assess the effectiveness of the compound against multi-drug resistant bacterial strains.

- Methodology : In vitro testing against E. coli and Klebsiella pneumoniae.

- Results : The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.